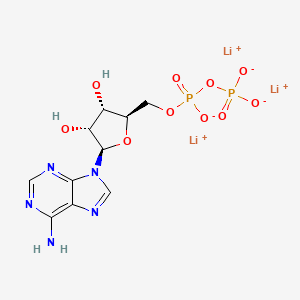

Adénosine-5'-diphosphate trilithium salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Adenosine 5'-(trihydrogen diphosphate), trilithium salt (ATP-Li3) is a compound composed of adenosine 5'-(trihydrogen diphosphate) and trilithium salt. It is a high energy phosphoric acid ester of adenosine and is used in a number of scientific and medical research applications. ATP-Li3 has a number of biochemical and physiological effects and is used in a variety of laboratory experiments that investigate the role of ATP in various biological processes.

Applications De Recherche Scientifique

Études Métaboliques

Le sel de trilithium de l'adénosine-5'-diphosphate est une formulation saline de l'adénosine diphosphate (ADP), un composé métabolique essentiel. Il joue un rôle crucial dans le transfert d'énergie au sein des cellules et est largement utilisé dans les études liées à la respiration cellulaire et au métabolisme .

Recherche sur l'Agrégation Plaquettaire

Ce composé est essentiel dans les études d'agrégation plaquettaire en raison de son rôle d'agoniste du récepteur ADP. Il aide à comprendre les mécanismes d'activation plaquettaire, ce qui est essentiel pour développer des traitements contre les maladies thrombotiques .

Voies de Transduction du Signal

Les chercheurs utilisent le sel de trilithium de l'adénosine-5'-diphosphate pour explorer les voies de transduction du signal, en particulier celles impliquant les récepteurs purinergiques. Ces études sont fondamentales pour comprendre comment les cellules répondent à divers stimuli .

Modèles de Douleur Neuropathique

En neurosciences, ce composé est utilisé pour induire une douleur neuropathique chez les modèles animaux. Il aide à étudier les effets de l'activation des récepteurs dans la corne dorsale et le développement de thérapies pour la gestion de la douleur .

Études des Récepteurs Purinergiques

Le sel de trilithium de l'adénosine-5'-diphosphate est utilisé pour étudier la fonction des récepteurs purinergiques, tels que P2Y12 et P2Y13. Ces récepteurs sont impliqués dans divers processus physiologiques, notamment l'inflammation et la coagulation .

Développement de Médicaments

Le rôle du composé dans les voies métaboliques et la transduction du signal en fait un outil précieux dans le développement de médicaments. Il est utilisé pour cribler des agents thérapeutiques potentiels qui ciblent les voies liées à l'ADP .

Essais Biochimique

Il sert de réactif dans les essais biochimiques pour mesurer les activités enzymatiques impliquant l'ADP, telles que celles des kinases et des ATPases. Ceci est essentiel pour comprendre la cinétique et la fonction enzymatique .

Génie Génétique

En génie génétique, le sel de trilithium de l'adénosine-5'-diphosphate est utilisé pour étudier la régulation de l'expression des gènes. Il aide à élucider le rôle de l'ADP dans les mécanismes de contrôle transcriptionnel .

Analyse Biochimique

Biochemical Properties

Adenosine 5’-(trihydrogen diphosphate), trilithium salt is involved in several biochemical reactions, primarily as a substrate for enzymes that catalyze phosphorylation and dephosphorylation processes. It interacts with enzymes such as adenylate kinase, which catalyzes the conversion of adenosine diphosphate to adenosine triphosphate (ATP) and adenosine monophosphate (AMP). Additionally, adenosine 5’-(trihydrogen diphosphate), trilithium salt interacts with various kinases and phosphatases, playing a role in the regulation of cellular energy homeostasis .

Cellular Effects

Adenosine 5’-(trihydrogen diphosphate), trilithium salt influences several cellular processes, including cell signaling, gene expression, and metabolism. It acts as a signaling molecule in purinergic signaling pathways, where it binds to purinergic receptors on the cell surface, triggering downstream signaling cascades. This compound also affects gene expression by modulating the activity of transcription factors and other regulatory proteins. In terms of metabolism, adenosine 5’-(trihydrogen diphosphate), trilithium salt is involved in the synthesis and breakdown of nucleotides, impacting cellular energy levels and metabolic flux .

Molecular Mechanism

The molecular mechanism of adenosine 5’-(trihydrogen diphosphate), trilithium salt involves its binding to specific enzymes and receptors. It acts as a substrate for adenylate kinase, facilitating the transfer of phosphate groups between nucleotides. Additionally, it binds to purinergic receptors, activating G-protein coupled signaling pathways that regulate various cellular functions. This compound can also inhibit or activate certain enzymes, depending on the cellular context, thereby influencing metabolic and signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of adenosine 5’-(trihydrogen diphosphate), trilithium salt can change over time due to its stability and degradation. This compound is relatively stable under controlled conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to adenosine 5’-(trihydrogen diphosphate), trilithium salt can result in alterations in cellular function, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of adenosine 5’-(trihydrogen diphosphate), trilithium salt vary with different dosages in animal models. At low doses, it can enhance cellular energy levels and improve metabolic function. At high doses, it may cause toxic effects, including cellular stress and apoptosis. Studies have shown that there is a threshold dose beyond which the adverse effects of adenosine 5’-(trihydrogen diphosphate), trilithium salt become significant, highlighting the importance of dosage optimization in experimental settings .

Metabolic Pathways

Adenosine 5’-(trihydrogen diphosphate), trilithium salt is involved in several metabolic pathways, including glycolysis, the citric acid cycle, and oxidative phosphorylation. It serves as a precursor for the synthesis of adenosine triphosphate, a critical energy carrier in cells. This compound also interacts with enzymes such as adenylate kinase and nucleoside diphosphate kinase, which play roles in maintaining the balance of nucleotide pools within the cell .

Transport and Distribution

Within cells, adenosine 5’-(trihydrogen diphosphate), trilithium salt is transported and distributed by specific transporters and binding proteins. It can be taken up by cells through nucleoside transporters and distributed to various cellular compartments, including the cytoplasm and mitochondria. The localization and accumulation of this compound within cells are influenced by its interactions with binding proteins and other cellular components .

Subcellular Localization

Adenosine 5’-(trihydrogen diphosphate), trilithium salt is localized in various subcellular compartments, including the cytoplasm, mitochondria, and nucleus. Its activity and function are influenced by its subcellular localization, as it can interact with different enzymes and regulatory proteins in these compartments. Targeting signals and post-translational modifications may direct this compound to specific organelles, where it exerts its effects on cellular metabolism and signaling .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for Adenosine 5'-(trihydrogen diphosphate), trilithium salt involves the conversion of adenosine to adenosine 5'-monophosphate (AMP), followed by the phosphorylation of AMP to form adenosine 5'-(trihydrogen diphosphate). The trilithium salt is then formed by reacting the trihydrogen diphosphate with lithium hydroxide.", "Starting Materials": [ "Adenosine", "Phosphoric acid", "Sodium hydroxide", "Lithium hydroxide" ], "Reaction": [ "Step 1: Adenosine is reacted with phosphoric acid to form adenosine 5'-monophosphate (AMP).", "Step 2: AMP is phosphorylated using sodium hydroxide and phosphoric acid to form adenosine 5'-(trihydrogen diphosphate).", "Step 3: The trihydrogen diphosphate is then reacted with lithium hydroxide to form the trilithium salt of adenosine 5'-(trihydrogen diphosphate)." ] } | |

| 31008-64-7 | |

Formule moléculaire |

C10H15Li2N5O10P2 |

Poids moléculaire |

441.1 g/mol |

Nom IUPAC |

trilithium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate |

InChI |

InChI=1S/C10H15N5O10P2.2Li/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20);;/t4-,6-,7-,10-;;/m1../s1 |

Clé InChI |

BRAOTDPNXHGVJI-IDIVVRGQSA-N |

SMILES isomérique |

[Li].[Li].C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)O)N |

SMILES |

[Li+].[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])[O-])O)O)N |

SMILES canonique |

[Li].[Li].C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)N |

| 31008-64-7 | |

Origine du produit |

United States |

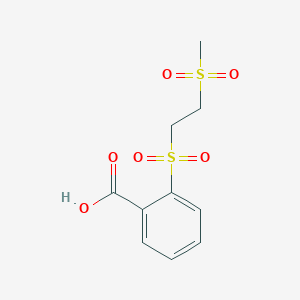

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-Bromo-4-methoxyphenyl)-2-[(trimethylsilyl)oxy]acetonitrile](/img/structure/B1525544.png)

![[4-(3-Nitrophenoxy)phenyl]methanol](/img/structure/B1525547.png)

![4-Chloro-2-[2-(pyridin-3-yl)ethoxy]benzoic acid](/img/structure/B1525549.png)